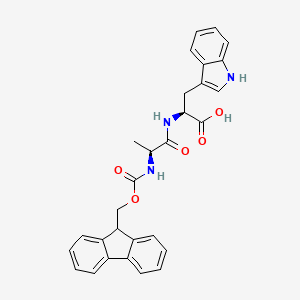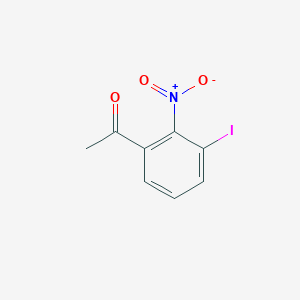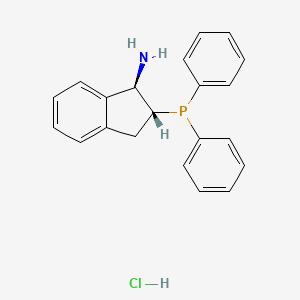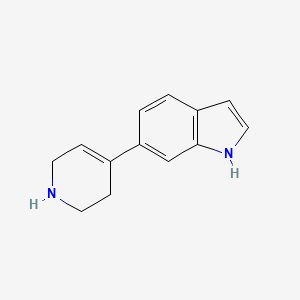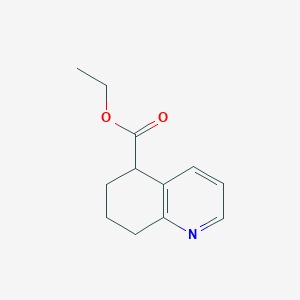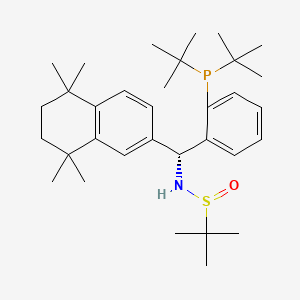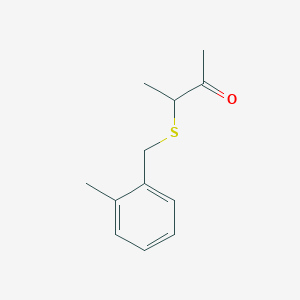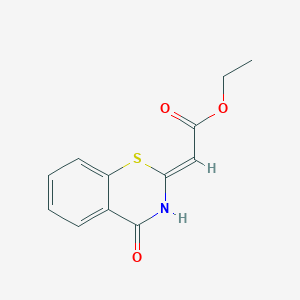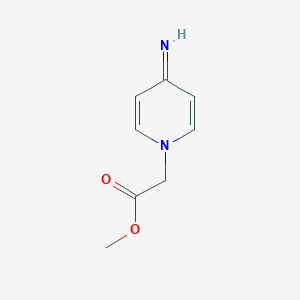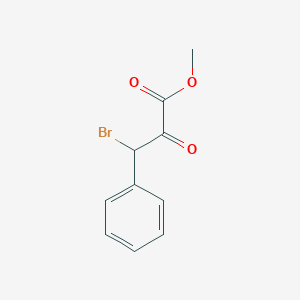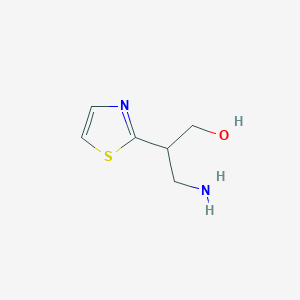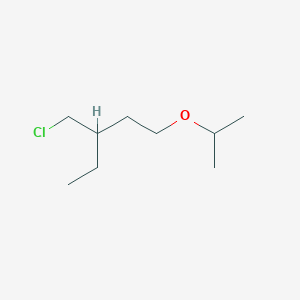![molecular formula C27H28ClN3O B13651759 5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves the fusion of an indoline and a naphthoxazine moiety.
Métodos De Preparación
The synthesis of 5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] typically involves multiple steps, starting with the preparation of the indoline and naphthoxazine precursors. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro linkage. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and piperidine sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] has several scientific research applications:
Chemistry: It is used as a model compound in studies of spiro compounds and their reactivity.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Industry: Used in the development of photochromic materials and dyes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various chemical and biological effects. The spiro structure allows for unique interactions with enzymes and receptors, potentially influencing biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant activity in photochemical processes .
Comparación Con Compuestos Similares
Compared to other similar compounds, 5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] stands out due to its unique spiro structure and the presence of both indoline and naphthoxazine moieties. Similar compounds include:
- 1,3,3-Trimethyl-6’-(piperidin-1-yl)spiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 5-Chloro-2-methylene-1,3,3-trimethylindoline These compounds share structural similarities but differ in specific functional groups and reactivity, making 5-Chloro-1,3,3-TriMethyl-6’-(piperiDin-1-yl)spiro[indoline-2,3’-Naphtho[2,1-b][1,4]oxazine] unique in its applications and properties .
Propiedades
Fórmula molecular |
C27H28ClN3O |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
5'-chloro-1',3',3'-trimethyl-6-piperidin-1-ylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] |
InChI |
InChI=1S/C27H28ClN3O/c1-26(2)21-15-18(28)11-12-22(21)30(3)27(26)17-29-25-20-10-6-5-9-19(20)23(16-24(25)32-27)31-13-7-4-8-14-31/h5-6,9-12,15-17H,4,7-8,13-14H2,1-3H3 |
Clave InChI |
GYUZHNKXZJGPSC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Cl)N(C13C=NC4=C(O3)C=C(C5=CC=CC=C54)N6CCCCC6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


